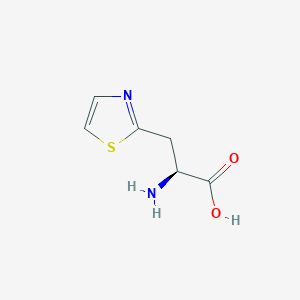

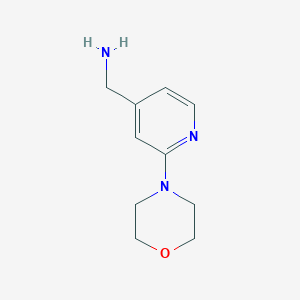

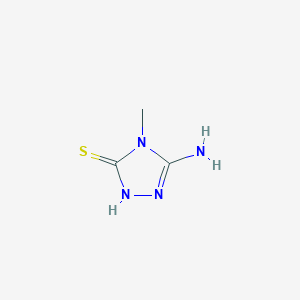

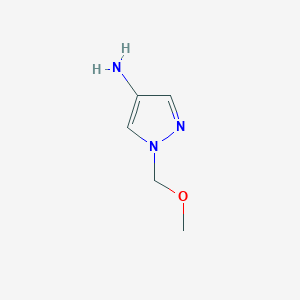

5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇

描述

The compound 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are particularly interesting due to their high efficiency and low toxicity, making them promising candidates for the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, the synthesis of related compounds often starts with the conversion of organic acids into esters, followed by the formation of hydrazides, oxadiazole-thiols, triazole-thiols, and finally the target triazole thioesters . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Microwave irradiation has also been employed to expedite the synthesis process . These methods highlight the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol, has been elucidated using various spectroscopic methods. Single crystal X-ray analysis, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of these compounds . The crystal structure analysis reveals how the triazole ring interacts with other substituents, which can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions that are essential for creating biologically active molecules. For example, they can react with different aromatic aldehydes to yield substituted triazoles, which can further undergo cyclo-condensation to form thiazolidinones or react with formaldehyde and aromatic amines to yield Mannich bases . These reactions are crucial for diversifying the chemical space of triazole-based compounds and enhancing their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives are characterized by their melting points, solubility in various solvents, and stability under different conditions. These properties are determined using standard methods described in pharmacopoeias and are essential for the development of pharmaceutical formulations . Additionally, the photophysical properties, such as absorption and photoluminescence, are studied to understand the electronic and luminescent behavior of these compounds .

科学研究应用

腐蚀抑制

5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇: 以其在腐蚀抑制中的作用而闻名。该化合物由于其含有氮和硫的杂环结构,对金属表面具有很高的亲和力。它形成一层保护膜,防止铜、铁、铝和锌等金属的腐蚀。 这在金属保护至关重要的工业环境中特别有用 .

农业化学品

三唑衍生物以其在农业中的应用而闻名,特别是作为杀菌剂。它们通过抑制真菌的生长来保护植物,这对作物产量和食物供应至关重要。 虽然5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇本身可能不会直接用作杀菌剂,但其与其他三唑化合物的结构相似性表明在开发新型农业化学品方面的潜在应用 .

药物研究

三唑衍生物表现出广泛的生物活性,包括抗菌、抗惊厥、抗癌和抗炎特性。三唑环在许多抗真菌药物中的存在突出了这种部分在药物化学中的重要性。 对5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇的研究可能会导致新型治疗剂的开发 .

材料科学

在材料科学中,5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇可用于修饰表面或创建新型材料。例如,它已参与通过超分子组装生长杂化石墨-金刚石纳米线。 该过程对于开发具有独特电气和机械性能的先进材料具有重要意义 .

分析化学

该化合物可以用作分析化学中的试剂,特别是在检测金属离子时。 其与金属形成配合物的能力可用于开发传感器或测定法,用于定量测量各种样品中金属的浓度 .

环境科学

鉴于其作为腐蚀抑制剂的潜力及其在材料科学中的作用,5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇也可以针对环境应用进行研究。 它在涂料或处理中的使用可以帮助减少金属向环境中的浸出,有助于污染控制和金属回收工作 .

作用机制

Target of Action

The primary targets of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol are metal surfaces, particularly those of copper, iron, and aluminium . The compound has a special affinity towards these metal surfaces, displacing water molecules on the surface .

Mode of Action

5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol acts as a corrosion inhibitor. It interacts with its targets by forming a protective film on the metal surface. This is facilitated by the compound’s abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

Biochemical Pathways

The compound’s action primarily affects the corrosion process of metals. By forming a protective film on the metal surface, it prevents the oxidation of the metal, which is a key step in the corrosion process .

Result of Action

The primary result of the action of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is the inhibition of metal corrosion. This is achieved through the formation of a protective film on the metal surface, which prevents the metal’s oxidation and subsequent corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by the pH of the environment . Furthermore, the compound is considered an environment-friendly inhibitor due to its characteristics of strong chemical activity and low toxicity .

未来方向

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOWTLWMBHFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398730 | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66870-09-5 | |

| Record name | NSC95940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)